Methyl 2-bromo-2-(4-bromophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries .
Preparation Methods
Methyl 2-bromo-2-(4-bromophenyl)acetate can be synthesized by reacting methyl phenylacetate with bromine. The process involves the following steps:
Reaction with Bromine: Phenylacetic acid methyl ester is first reacted with excess bromine.
Distillation: By-products and unreacted bromine are distilled off.
Purification: The target product is obtained by distillation purification.
Chemical Reactions Analysis
Methyl 2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other groups.
Condensation Reactions: It can be used in condensation reactions to form larger molecules.
Cyclization Reactions: It can undergo cyclization reactions to form cyclic compounds.
Common reagents and conditions used in these reactions include:
Alkylation Agents: Used to alkylate phenol and amino groups.
Catalysts: Various catalysts can be used to facilitate the reactions.
Major products formed from these reactions include alkylated phenol and amino compounds, as well as cyclic compounds .
Scientific Research Applications
Methyl 2-bromo-2-(4-bromophenyl)acetate has several scientific research applications:
Organic Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Pharmaceutical Chemistry: It is used in the synthesis of vitamins and pharmaceutical drugs.
Biochemistry: It is commonly used as a reagent in the chemical modification of histidine.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(4-bromophenyl)acetate involves its role as an alkylating agent. It can alkylate phenol and amino groups, leading to the formation of alkylated compounds. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reactions .
Comparison with Similar Compounds
Methyl 2-bromo-2-(4-bromophenyl)acetate can be compared with similar compounds such as:
Methyl 2-bromoacetate: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring.
Ethyl 2-(4-bromophenyl)acetate: This compound has an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Properties
IUPAC Name |
methyl 2-bromo-2-(4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKFDRJNRQQSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507899 | |
Record name | Methyl bromo(4-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60079-77-8 | |
Record name | Methyl bromo(4-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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